molecular formula C13H12ClN3O B3154850 N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide CAS No. 78675-55-5

N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide

Cat. No.: B3154850
CAS No.: 78675-55-5
M. Wt: 261.7 g/mol
InChI Key: UCXWXLSHCSTIFY-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-N-(2-pyrazinyl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorobenzyl group and a 2-pyrazinyl substituent. The compound’s pyrazinyl moiety distinguishes it from other acetamide derivatives, as this heterocyclic group may influence electronic properties, solubility, and target binding efficiency.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-pyrazin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-10(18)17(13-8-15-6-7-16-13)9-11-2-4-12(14)5-3-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXWXLSHCSTIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)Cl)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide typically involves the following steps:

    Formation of 4-chlorobenzylamine: This can be achieved by the reduction of 4-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride.

    Acylation: The 4-chlorobenzylamine is then acylated with acetic anhydride to form N-(4-chlorobenzyl)acetamide.

    Coupling with Pyrazine: The final step involves the coupling of N-(4-chlorobenzyl)acetamide with pyrazine-2-carboxylic acid under dehydrating conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of amines or alcohols, depending on the conditions.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-(4-chlorobenzyl)-N-(2-pyrazinyl)ethanol.

    Substitution: N-(4-methoxybenzyl)-N-(2-pyrazinyl)acetamide.

Scientific Research Applications

N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, disrupting essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

Substituent-Based Comparisons

2.1.1. Pyrazinyl vs. Furyl/Cyclohexylidenehydrazino Groups

  • CCG-6920 (N-(4-chlorobenzyl)-3-(2-furyl)acrylamide) and CCG-7844 (N-(4-chlorobenzyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide) () share the 4-chlorobenzyl backbone but differ in their substituents. The cyclohexylidenehydrazino group in CCG-7844 adds steric bulk and hydrogen-bonding capacity, which may improve selectivity for specific targets. Key Difference: The pyrazinyl group in the target compound provides a planar, electron-deficient aromatic system, favoring interactions with π-acidic receptors or metal ions.

Pyrazinyl vs. Indazolyl/Thiadiazolyl Groups

  • Compound 26 (N-(4-chlorobenzyl)-2-(3-(trifluoromethyl)tetrahydroindazol-1-yl)acetamide) () features a trifluoromethyl-indazolyl group, known for enhancing metabolic stability and lipophilicity.
  • Compound 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide) () includes a sulfur-containing thiadiazole ring, which may improve antioxidant or antimicrobial activity.
    • Comparison : Pyrazine’s nitrogen-rich structure could confer superior solubility in polar solvents compared to indazolyl or thiadiazolyl groups.
Pharmacological Activity Comparisons

Analgesic Activity

  • Thiazole derivatives like 8c and 8e () demonstrated potent analgesic activity via tail immersion tests. These compounds incorporate pyrazole and thiazole moieties, suggesting that heterocyclic substituents enhance central nervous system penetration.
  • Phenoxy Acetamide Derivatives (): Compounds with sulfonamide groups (e.g., 35, 36) showed comparable activity to paracetamol. Target Compound: The pyrazinyl group may modulate activity through distinct receptor interactions (e.g., adenosine receptors) compared to sulfonamides or thiazoles.

Antimicrobial and Antiparasitic Activity

  • Imines and Thiazolidinones (): Derivatives with phenoxy and thiazolidinone groups exhibited broad-spectrum antimicrobial activity.
  • Compound 26 (): Demonstrated efficacy against Trypanosoma brucei, linked to its trifluoromethyl-indazolyl group’s ability to disrupt trypanothione synthesis. Target Compound: Pyrazine’s electron-deficient nature may enhance binding to parasitic enzymes, though empirical data are needed.

Data Tables

Table 1: Structural and Pharmacological Comparison
Compound Substituent(s) Key Activity Synthesis Method Reference
Target Compound 4-Chlorobenzyl, 2-pyrazinyl N/A (Theoretical) Likely coupling reaction -
CCG-6920 4-Chlorobenzyl, furyl Inhibitor screening Purchased (ChemBridge)
Compound 26 Trifluoromethyl-indazolyl Antiparasitic Reflux with EtOH/Et₃N
5j Thiadiazolyl, phenoxy Antimicrobial Thioether coupling
8c Pyrazole-thiazole Analgesic Chalcone cyclization
Table 2: Physicochemical Properties
Compound Melting Point (°C) Solubility Trends Notable Spectral Data
Target Compound - Moderate (polar solvents) Expected IR: 1650 cm⁻¹ (amide)
CCG-6920 >300 Low (lipophilic) MS: [M+H]⁺ 305.1
Compound 5j 138–140 Moderate ¹H NMR: δ 7.2–7.4 (Ar-H)
Compound 26 - High (CF₃ group) ¹³C NMR: δ 120–125 (CF₃)

Biological Activity

N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial properties. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a 4-chlorobenzyl group and a 2-pyrazinyl group attached to an acetamide backbone. Its empirical formula is C12H12ClN3OC_{12}H_{12}ClN_3O, with a molecular weight of approximately 261.71 g/mol . This unique structure is believed to contribute to its diverse biological activities.

Research indicates that this compound exhibits significant antimicrobial activity , particularly against pathogens associated with tuberculosis. The proposed mechanism involves interaction with specific enzymes or receptors that are crucial for microbial growth inhibition. Preliminary studies suggest that the compound may bind to proteins or enzymes relevant to the metabolism of pathogens, although detailed mechanisms are still under investigation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Properties : Demonstrated effectiveness against various pathogens, including those responsible for tuberculosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes in microbial organisms.
  • Cellular Interaction : Possible binding to specific cellular receptors that modulate biological responses.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureKey Features
N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamideSimilar backboneEnhanced lipophilicity
N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamideContains trifluoromethyl groupIncreased potency against certain pathogens
N-(2-pyrazinyl)acetamideLacks chlorobenzyl substitutionSimpler structure with different biological activity

These comparisons illustrate the diversity within this chemical class while highlighting the unique attributes of this compound.

Case Studies and Research Findings

  • Antimicrobial Activity : A study focused on the antimicrobial properties of this compound revealed its effectiveness against Mycobacterium tuberculosis. The study indicated that the compound could inhibit bacterial growth by targeting specific metabolic pathways.
  • Enzyme Inhibition Studies : Another research effort evaluated the compound's ability to inhibit carbonic anhydrases (CAs), which are crucial for bacterial survival. The findings suggested that this compound showed selective inhibition against CA IX, potentially leading to therapeutic applications in treating bacterial infections .
  • Cell Line Studies : In vitro studies on various cancer cell lines indicated that similar compounds exhibited cytotoxic effects, suggesting a potential role for this compound in cancer therapy through apoptosis induction .

Q & A

Q. What are the established synthetic routes for N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide, and what key reaction conditions influence yield and purity?

The synthesis of this compound typically involves coupling reactions between chlorobenzylamine derivatives and pyrazine-containing precursors. A validated method (e.g., ) uses 4-bromophenylacetic acid and 2-aminopyrazine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent in dichloromethane, followed by purification via solvent evaporation. Key factors include:

  • Temperature control : Maintaining 273 K during coupling to prevent side reactions.
  • Solvent selection : Dichloromethane ensures solubility of intermediates.
  • Catalyst use : Triethylamine aids in deprotonation and accelerates amide bond formation.
    Yield optimization requires iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR confirms the presence of aromatic protons (pyrazinyl and chlorobenzyl groups) and acetamide methyl protons.
    • ¹³C NMR identifies carbonyl (C=O) and quaternary carbons in the aromatic rings.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 184.0524 for N-(4-chlorobenzyl)acetamide derivatives) and fragmentation patterns.
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and dihedral angles between aromatic planes, critical for understanding solid-state behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives through structure-activity relationship (SAR) studies?

Contradictions in bioactivity data (e.g., varying IC₅₀ values across assays) can be addressed by:

  • Systematic substituent variation : Modifying the pyrazine ring (e.g., introducing electron-withdrawing groups) or chlorobenzyl moiety to assess pharmacophore requirements.
  • Computational modeling : Density Functional Theory (DFT) calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activities.
  • Targeted biological assays : Testing derivatives against isoform-specific enzymes or receptors to identify selectivity drivers. Cross-referencing with crystallographic data (e.g., hydrogen-bonding motifs) clarifies binding interactions .

Q. What strategies optimize solvent and catalyst selection in the synthesis of this compound to minimize by-products?

  • Solvent screening : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance reactivity compared to dichloromethane, but require testing for compatibility with acid-sensitive intermediates.
  • Catalyst alternatives : Replace EDC·HCl with N,N'-diisopropylcarbodiimide (DIC) or HOBt to reduce racemization risks in chiral analogs.
  • By-product analysis : Use HPLC or TLC to identify impurities (e.g., unreacted starting materials or dimerization products). Adjusting pH during workup (e.g., NaHCO₃ washes) can improve purity .

Q. How do intermolecular interactions in the crystal lattice of this compound derivatives affect their physicochemical properties?

X-ray studies () reveal that weak N–H···N and C–H···O interactions stabilize the crystal lattice, influencing:

  • Solubility : Stronger hydrogen-bonding networks reduce solubility in non-polar solvents.
  • Thermal stability : Intramolecular S(6) motifs correlate with higher melting points (e.g., 433–435 K for 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide).
  • Bioavailability : Crystalline packing density may limit dissolution rates, necessitating amorphous formulations for in vivo studies .

Q. How to design experiments to study the reactivity of the acetamide moiety under varying pH conditions?

  • pH-dependent hydrolysis : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via LC-MS. Acidic conditions may cleave the amide bond, releasing pyrazine and chlorobenzylamine fragments.
  • Kinetic studies : Use pseudo-first-order kinetics to determine rate constants and identify catalytic effects (e.g., metal ions).
  • Stabilization strategies : Co-crystallization with cyclodextrins or PEGylation to protect the acetamide group in physiological environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide
Reactant of Route 2
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N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide

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